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(Kdo)2-lipid A(6-) -

(Kdo)2-lipid A(6-)

Catalog Number: EVT-1596120
CAS Number:
Molecular Formula: C110H196N2O39P2-6
Molecular Weight: 2232.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Kdo)2-lipid A(6-) (E. coli) is a carbohydrate acid derivative anion that is the hexa-anion of Kdo2-lipid A arising from deprotonation of both the carboxyl and phosphate functions. It is a carbohydrate acid derivative anion, a dicarboxylic acid dianion and an anionic phospholipid. It is a conjugate base of a (Kdo)2-lipid A (E. coli).
Overview

(Kdo)₂-lipid A(6-) is a significant compound in the context of lipopolysaccharides (LPS), which are critical components of the outer membrane of Gram-negative bacteria. This compound consists of a lipid A backbone modified with two molecules of 2-keto-3-deoxy-octulosonic acid (KDO). It plays a vital role in bacterial physiology and is involved in immune responses, making it an important target for research in microbiology and immunology.

Source

(Kdo)₂-lipid A(6-) is primarily derived from Escherichia coli, where it is synthesized as part of the LPS biosynthetic pathway. It can be isolated from specific mutant strains, such as WBB06, which have been engineered to produce this compound in higher quantities .

Classification

This compound falls under the category of lipids, specifically within the class of glycolipids. It is classified as a component of lipopolysaccharides, which are essential for maintaining the structural integrity of bacterial membranes and for mediating interactions with host immune systems .

Synthesis Analysis

Methods

The synthesis of (Kdo)₂-lipid A(6-) involves several enzymatic steps that are part of the LPS biosynthesis pathway. The process begins with the attachment of KDO to lipid IV A, catalyzed by the enzyme KdtA. This reaction results in the formation of KDO₂-lipid IV A, which is then further processed by acyltransferases to yield (Kdo)₂-lipid A(6-) .

Technical Details

  1. Initial Substrate: The starting material is lipid IV A, which itself is derived from UDP-2,3-diacyl-glucosamine.
  2. Enzymatic Reactions:
    • KdtA adds two KDO sugars to lipid IV A.
    • Acyltransferases LpxL and LpxM introduce fatty acid chains to form the final structure.
  3. Isolation: The compound is typically isolated using techniques such as thin-layer chromatography and various extraction methods involving organic solvents .
Molecular Structure Analysis

Structure

(Kdo)₂-lipid A(6-) features a diglucosamine backbone with two KDO units attached. The structure can be represented as follows:

  • Backbone: Diglucosamine
  • Substituents: Two KDO units at the 6' position
  • Acyl Chains: Typically includes six acyl chains derived from fatty acids .

Data

The molecular formula can be represented as CxHyNzOaC_{x}H_{y}N_{z}O_{a}, where x,y,z,x,y,z, and aa correspond to specific counts based on the acyl chains and sugar units incorporated into the structure.

Chemical Reactions Analysis

Reactions

The primary reactions involving (Kdo)₂-lipid A(6-) include:

  1. Formation from Lipid IV A: The addition of KDO sugars through KdtA.
  2. Acylation Reactions: Additional acylation by LpxL and LpxM to finalize lipid A structure.
  3. Hydrolysis: Under certain conditions, (Kdo)₂-lipid A can undergo hydrolysis, releasing KDO and fatty acids .

Technical Details

The reactions are generally characterized by their specificity towards substrates and are influenced by factors like enzyme concentration and reaction conditions (pH, temperature).

Mechanism of Action

Process

(Kdo)₂-lipid A(6-) acts primarily as an agonist for Toll-like receptor 4 (TLR4), a key component of the innate immune system. Upon binding to TLR4, it triggers a signaling cascade that leads to inflammatory responses .

Data

  • Binding Affinity: Studies indicate that (Kdo)₂-lipid A(6-) has a strong affinity for TLR4, comparable to other known agonists.
  • Biological Effects: It can stimulate cytokine production and activate immune cells, contributing to both protective and pathological responses in host organisms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a viscous oil or solid depending on purity and concentration.
  • Solubility: Soluble in organic solvents like chloroform and methanol but insoluble in water.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in further chemical modifications or reactions due to its functional groups .

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to characterize its structure and purity.

Applications

Scientific Uses

  1. Immunology Research: Used to study immune responses and TLR signaling pathways.
  2. Vaccine Development: Explored as an adjuvant due to its ability to enhance immune responses.
  3. Microbial Pathogenesis Studies: Investigated for its role in bacterial virulence and host interactions .
Biosynthesis and Enzymatic Regulation of (Kdo)<sub>2</sub>-Lipid A(6−) in Gram-Negative Bacteria

The Raetz Pathway: Core Enzymatic Machinery and Substrate Specificity

The Raetz pathway, named after Christian R.H. Raetz, constitutes a highly conserved nine-step enzymatic cascade responsible for synthesizing Kdo2-lipid A, the minimal structural component essential for viability in most Gram-negative bacteria [1] [6]. This pathway initiates in the cytoplasm and culminates at the inner membrane, producing a hexa-acylated disaccharide anchored by two 3-deoxy-D-manno-octulosonic acid (Kdo) residues. The structural integrity of Kdo2-lipid A is critical for outer membrane barrier function and serves as the primary immunostimulatory component of lipopolysaccharide (LPS) [1] [8].

Role of LpxA, LpxC, and LpxD in Cytoplasmic Acylation Reactions

The biosynthesis commences with LpxA (UDP-N-acetylglucosamine acyltransferase), which catalyzes the reversible transfer of a β-hydroxymyristoyl chain from acyl carrier protein (ACP) to the 3-OH position of UDP-N-acetylglucosamine (UDP-GlcNAc). This thermodynamically unfavorable reaction (equilibrium constant ~0.01) yields UDP-3-O-(β-hydroxymyristoyl)-GlcNAc [3] [5]. LpxA functions as a homotrimer with a characteristic "hydrocarbon ruler" substrate-binding pocket that enforces strict acyl chain length specificity (C14 in Escherichia coli) [1]. Single amino acid substitutions (e.g., Gly176→Ser in E. coli) can alter selectivity, enabling incorporation of shorter (C10-C12) acyl chains observed in pathogens like Bordetella pertussis [1] [3].

LpxC (UDP-3-O-acyl-GlcNAc deacetylase) performs the committed step by irreversibly removing the acetyl group from UDP-3-O-acyl-GlcNAc, forming UDP-3-O-acyl-GlcN. This zinc-dependent metalloenzyme is highly specific for the β-hydroxymyristoyl substrate and lacks homology with other deacetylases, making it a prime antibiotic target [3] [5]. LpxC is regulated via proteolytic degradation (Section 1.2.1), and its active site undergoes conformational changes to accommodate the acyl chain, as revealed by X-ray crystallography [3].

LpxD (UDP-3-O-acyl-GlcN acyltransferase) transfers a second β-hydroxymyristoyl group to the 2-N position, generating UDP-2,3-bis(β-hydroxymyristoyl)-GlcN. Like LpxA, LpxD is a homotrimer with a hydrocarbon ruler mechanism and exhibits feedback inhibition by its product [1] [3]. Structural studies confirm that LpxA and LpxD evolved from a common ancestor through gene duplication, sharing 45% sequence similarity [2] [3].

Table 1: Cytoplasmic Enzymes Initiating Kdo2-Lipid A Biosynthesis

EnzymeReaction CatalyzedSubstrate SpecificityKey Structural Features
LpxAUDP-GlcNAc + β-OH-C14-ACP → UDP-3-O-(β-OH-C14)-GlcNAcStrict C14 selectivity in E. coli; modulated by active-site residuesHomotrimeric; hydrocarbon ruler substrate pocket
LpxCUDP-3-O-(β-OH-C14)-GlcNAc → UDP-3-O-(β-OH-C14)-GlcN + acetateIrreversible; Zn2+-dependent metalloenzymeSoluble cytoplasmic protein; conserved catalytic domain
LpxDUDP-3-O-(β-OH-C14)-GlcN + β-OH-C14-ACP → UDP-2,3-bis(β-OH-C14)-GlcNInhibited by product; C14 selectivityHomotrimeric; structural homolog of LpxA

Membrane-Associated Enzymes: LpxH/LpxI and LpxB in Disaccharide Formation

The pathway transitions to the inner membrane with LpxH (UDP-2,3-diacyl-GlcN pyrophosphatase), which hydrolyzes UDP-2,3-diacyl-GlcN to form lipid X (2,3-diacyl-GlcN-1-phosphate) and UMP. This soluble periplasmic enzyme in γ-proteobacteria requires Mn2+ for catalysis [3] [4]. Intriguingly, LpxI replaces LpxH in α-proteobacteria, while LpxG fulfills this role in Chlamydia trachomatis, demonstrating evolutionary diversification in the fourth step of the pathway [2] [3]. These functional orthologs are mutually exclusive across bacterial lineages and may reflect adaptations to distinct membrane environments [2].

LpxB (lipid A disaccharide synthase) catalyzes the condensation of one UDP-2,3-diacyl-GlcN molecule with lipid X, forming β-1',6-linked disaccharide-1-phosphate (DSMP). This membrane-associated glycosyltransferase belongs to the GT-B superfamily and operates via an inverting mechanism [3] [4]. LpxB exhibits near-zero-order kinetics due to tight substrate binding, suggesting potential metabolic channeling with LpxH to optimize flux [5].

Table 2: Membrane-Associated Enzymes in Disaccharide Assembly

EnzymeDistributionReactionCatalytic Features
LpxHβ- and γ-proteobacteria (e.g., E. coli, Salmonella)Hydrolyzes UDP-2,3-diacyl-GlcN → lipid X + UMPSoluble; Mn2+-dependent; periplasmic orientation
LpxIα-proteobacteria (e.g., Caulobacter, Rhizobium)Same as LpxHMembrane-integral; distinct mechanism from LpxH
LpxGChlamydia speciesSame as LpxHNot structurally related to LpxH/LpxI
LpxBHighly conserved in Gram-negative bacteriaCondenses UDP-2,3-diacyl-GlcN + lipid X → DSMPGT-B fold; membrane-associated; inverting mechanism

KdtA (WaaA) and the Addition of 3-Deoxy-D-Manno-Octulosonic Acid Residues

KdtA (also termed WaaA; Kdo transferase) catalyzes the transfer of two Kdo residues from CMP-Kdo to the 6′-OH group of DSMP, forming Kdo2-lipid IVA. This inner membrane enzyme is essential for viability and represents the final step of the conserved Raetz pathway [1] [7]. In E. coli, KdtA is bifunctional, adding two Kdo residues sequentially, whereas Haemophilus influenzae KdtA adds only one Kdo, and Chlamydia species incorporate three residues [1] [10]. Kdo attachment masks the anionic phosphate groups of lipid A, facilitating membrane insertion and providing the attachment site for core oligosaccharides [1] [9]. Structural studies reveal KdtA contains multiple transmembrane helices and a cytoplasmic catalytic domain that recognizes the lipid A acceptor [7].

Regulatory Mechanisms of Lipid A Biosynthesis

Degradation Dynamics of LpxC as a Rate-Limiting Control Point

LpxC concentration is the primary control point for Kdo2-lipid A flux. Its cellular half-life (≈8 min in E. coli) is dynamically regulated by the essential inner membrane protease FtsH, which degrades LpxC in response to lipid A precursor accumulation [3] [5] [7]. The degradation signal originates from the lipid A disaccharide concentration: elevated levels promote LpxC binding to the LapB (YciM) adaptor protein, which recruits FtsH [5] [7]. Quantitative modeling demonstrates that this feedback loop maintains lipid A production proportional to cell growth rate. For example, during rapid growth (generation time: 20 min), LpxC half-life increases to ≈15 min, boosting flux, while in slower growth (generation time: 60 min), half-life decreases to ≈5 min [5]. LpxC overexpression is lethal due to lipid A overproduction, underscoring the precision of this regulation [3] [5].

Table 3: Factors Regulating LpxC Degradation

FactorRole in LpxC DegradationConsequence for Pathway Flux
FtsH ProteaseZinc metalloprotease degrading LpxCDirectly reduces LpxC pool
LapB (YciM)Adaptor sensing lipid A disaccharide levelsRecruits FtsH when disaccharides accumulate
Growth RateModulates FtsH activity and LapB expressionHigher growth → longer LpxC half-life → increased flux
Lipid IVA LevelsServes as degradation signalExcess lipid IVA accelerates LpxC turnover

Transcriptional and Post-Translational Modulation of Enzyme Activity

Beyond LpxC degradation, lipid A biosynthesis integrates with broader cellular physiology via:

  • Transcriptional Control: The lpx genes are constitutively expressed, but their transcription is indirectly modulated by the stringent response. During nutrient limitation, elevated ppGpp reduces phospholipid synthesis while maintaining lipid A production, ensuring membrane homeostasis [4] [5].
  • Feedback Inhibition: LpxD is non-competitively inhibited by its product UDP-2,3-diacyl-GlcN, and lipid X inhibits LpxH, preventing precursor overload [3] [5].
  • Environmental Adaptation: Pathogens like Francisella tularensis and Helicobacter pylori constitutively express modification enzymes (e.g., 4′-phosphatases, secondary acyltransferases) that alter lipid A structure post-synthesis, reducing TLR4 activation without transcriptional regulation of the core pathway [1] [7].

Properties

Product Name

(Kdo)2-lipid A(6-)

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

Molecular Formula

C110H196N2O39P2-6

Molecular Weight

2232.7 g/mol

InChI

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/p-6/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1

InChI Key

DIXUKJUHGLIZGU-OIPVZEHTSA-H

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

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